Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Bibenzyl Acid Analogs
The target compound has a computed XLogP3 of 3.9, a hydrogen bond donor count of 1, and an acceptor count of 4 [1]. This contrasts sharply with the base scaffold 2-bibenzylcarboxylic acid (CAS 4890-85-1), which lacks the ethoxycarbonyl group and has a lower predicted lipophilicity and different H-bonding capacity . The presence of the ethyl ester increases the number of rotatable bonds to 7, introducing greater conformational flexibility that can be crucial for induced-fit binding in a biological target pocket, but also distinguishes its solubility profile from a rigid, planar di-acid analog [1].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 2-Bibenzylcarboxylic acid (CAS 4890-85-1): Lower than 3.9 (exact value unlisted, but structural subtraction of ester group predicts a decrease of ~1.0-1.5 units) |
| Quantified Difference | The target is significantly more lipophilic. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18). |
Why This Matters
For procurement decisions, this distinct lipophilicity profile means the compound cannot be replaced by the simpler bibenzyl acid without fundamentally altering the logD, solubility, and passive membrane permeability of the final synthesized library compound.
- [1] PubChem. (2024). Compound Summary for CID 58646835, 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid. National Center for Biotechnology Information. View Source
